1-(5-Methoxy-pyrazin-2-yl)-ethylamine

Description

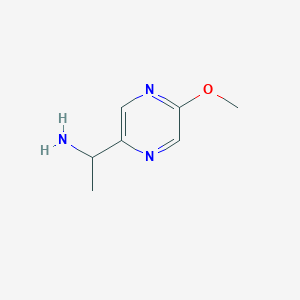

1-(5-Methoxy-pyrazin-2-yl)-ethylamine is a pyrazine derivative featuring a methoxy group at the 5-position and an ethylamine substituent at the 2-position of the heterocyclic ring. Pyrazines are nitrogen-containing aromatic compounds widely studied for their biological and chemical applications, including roles as intermediates in pharmaceutical synthesis and flavoring agents .

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1-(5-methoxypyrazin-2-yl)ethanamine |

InChI |

InChI=1S/C7H11N3O/c1-5(8)6-3-10-7(11-2)4-9-6/h3-5H,8H2,1-2H3 |

InChI Key |

GYRALTLHUXVQBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(C=N1)OC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Phenylethylamine and Derivatives

1-Phenylethylamine (α-PEA) and its derivatives, such as 1-(m-hydroxyphenyl)ethylamine, are well-established chiral auxiliaries in asymmetric synthesis. For example, enantiopure α-PEA-imines are used to synthesize intermediates for pharmaceuticals like Rasagiline and Tamsulosin via trichlorosilane reduction and hydrogenolysis (yields >90%) . In contrast, 1-(5-Methoxy-pyrazin-2-yl)-ethylamine replaces the phenyl ring with a methoxy-pyrazine group, which may alter electronic and steric properties.

Naphthylethylamines

Naphthylethylamines, such as 1-(2-naphthyl)ethylamine, have been employed as chiral auxiliaries in Staudinger cycloadditions to form trans-β-lactams. Studies show that 1-(2-naphthyl)ethylamine achieves moderate diastereoselectivity, comparable to 1-phenylethylamine, while 1-(1-naphthyl)ethylamine results in poor selectivity . The pyrazine moiety in this compound introduces a planar heterocycle, which might reduce steric hindrance compared to bulky naphthyl groups, possibly favoring different reaction pathways or product configurations.

Methoxy-Substituted Pyrazines

2-Methoxy-3-(1-methylpropyl)pyrazine (CAS: 24168-70-5) is a flavoring agent with a methoxy group and a branched alkyl chain on the pyrazine ring. Its empirical formula (C₉H₁₄N₂O) and applications contrast with this compound, which features an ethylamine side chain. The amine group in the latter compound could enable conjugation with carboxylic acids or participation in Schiff base formation, expanding its utility in drug synthesis compared to flavor-oriented analogs .

Key Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Flexibility : Unlike 1-phenylethylamine derivatives, which rely on aryl groups for stereocontrol, the pyrazine core in this compound may offer unique electronic interactions for asymmetric catalysis, though this requires experimental validation .

- Industrial Relevance : Methoxy-pyrazines like 2-Methoxy-3-(1-methylpropyl)pyrazine are prioritized for flavor chemistry, whereas ethylamine-substituted analogs may bridge gaps between flavor and pharmaceutical industries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.